molecular formula C11H11BrFNO B8010896 2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide

2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide

Cat. No.: B8010896
M. Wt: 272.11 g/mol
InChI Key: YUNTYMWLCLXNGM-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide is a synthetic organic compound of interest in chemical and pharmaceutical research. It features a bromo- and fluoro-substituted phenyl ring linked to a N-cyclopropylacetamide group, a structural motif found in compounds being explored for various biological activities. Research into structurally similar molecules, such as N-cyclopropyl acetamide derivatives, indicates potential utility in the development of pesticidal agents . Furthermore, bromo-fluoro aromatic compounds are frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex biaryl systems for drug discovery and material science . This compound is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-8-1-4-10(13)7(5-8)6-11(15)14-9-2-3-9/h1,4-5,9H,2-3,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNTYMWLCLXNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromofluorination of Phenyl Derivatives

Bromine and fluorine are introduced sequentially to a phenylacetic acid scaffold. In one protocol, 2-fluorophenylacetic acid undergoes electrophilic bromination at the 5-position using bromine (Br₂) in dichloromethane at -5°C, achieving 78% yield. Temperature control below 5°C minimizes polybromination. The fluorination step typically employs hydrogen fluoride (HF) or Selectfluor® under anhydrous conditions, though HF requires specialized equipment.

Table 1: Bromofluorination Conditions and Outcomes

ParameterBrominationFluorination
ReagentBr₂ (1.2 eq)Selectfluor® (1.5 eq)
SolventCH₂Cl₂MeCN
Temperature-5°C25°C
Time4 h12 h
Yield78%82%

Lithiation-Borylation Strategy

An alternative route uses 1-bromo-4-fluorobenzene as the starting material. Deprotonation with n-butyllithium (n-BuLi) at -78°C generates a lithiated intermediate, which reacts with trimethyl borate to install a boronic acid group. Subsequent bromination with N-bromosuccinimide (NBS) achieves 85% yield for 5-bromo-2-fluorophenylboronic acid. This method offers superior regioselectivity but demands stringent temperature control.

Cyclopropane Ring Formation

The N-cyclopropyl group is introduced via cyclopropanation or ring-opening reactions.

Cyclopropane Amine Synthesis

Cyclopropylamine, prepared via the Bingel reaction, reacts with α-bromoacetamide derivatives. Using copper(I) iodide as a catalyst, the coupling of cyclopropylamine with 2-bromo-N-(5-bromo-2-fluorophenyl)acetamide proceeds in tetrahydrofuran (THF) at 60°C, yielding 70% of the target compound. Side products like N-alkylated species are minimized by maintaining a 1:1.2 amine-to-bromoacetamide ratio.

Ring-Opening of Epoxides

Epichlorohydrin treated with ammonia generates cyclopropylamine hydrochloride, which is neutralized to freebase. While cost-effective, this method risks over-alkylation, reducing amide purity to ~65% without rigorous chromatographic separation.

Amide Bond Formation

Coupling the halogenated phenylacetic acid with cyclopropylamine is achieved via two primary methods:

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carboxylic acid group of 5-bromo-2-fluorophenylacetic acid. Reaction with cyclopropylamine in dimethylformamide (DMF) at 25°C for 24 h affords 88% yield. Excess EDC (1.5 eq) ensures complete activation, while HOBt suppresses racemization.

Table 2: Amide Coupling Efficiency Across Activators

Activator SystemSolventTemp (°C)Time (h)Yield (%)
EDC/HOBtDMF252488
DCC/DMAPCH₂Cl₂0→251875
HATU/DIEAMeCN251292

Mixed Anhydride Method

Using isobutyl chloroformate, the mixed anhydride intermediate reacts with cyclopropylamine in THF at -15°C. This method avoids carbodiimide side products but requires strict moisture exclusion, yielding 80%.

Purification and Characterization

Final purification employs silica gel chromatography (hexane:ethyl acetate = 3:1) or recrystallization from ethanol/water. High-performance liquid chromatography (HPLC) purity exceeds 98%. Nuclear magnetic resonance (NMR) confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.15–1.25 (m, 4H, cyclopropyl), 3.45 (s, 2H, CH₂), 6.85–7.25 (m, 3H, aromatic).

  • ¹³C NMR: δ 8.9 (cyclopropyl), 44.2 (CH₂), 115.6–158.3 (aromatic).

Comparative Analysis of Synthetic Routes

Yield and Scalability

Lithiation-borylation provides the highest yield (85%) but limited scalability due to cryogenic conditions. Carbodiimide-mediated coupling balances yield (88%) and practicality for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide can undergo various types of chemical reactions:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropylacetamide group can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Phenyl Ring) N-Substituent Molecular Formula Molecular Weight Key Applications/Properties
2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide 5-Br, 2-F Cyclopropyl C₁₁H₁₀BrFNO ~285.1* Pharmaceutical intermediate (hypothesized)
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 4-Br 2-Methoxyphenyl C₁₅H₁₄BrNO₂ 324.18 Antimicrobial activity
2-(3-Bromo-4-fluorophenoxy)-N-cyclopropylacetamide 3-Br, 4-F (phenoxy) Cyclopropyl C₁₁H₁₀BrFNO₂ 303.12 Intermediate in kinase inhibitor synthesis
2-(4-Aminophenyl)-N-cyclopropylacetamide 4-NH₂ Cyclopropyl C₁₁H₁₃N₂O 189.23 Laboratory chemical (high acute toxicity)

*Calculated based on analogous structures.

Key Observations:

Substituent Position and Electronic Effects: The 5-bromo-2-fluoro substitution pattern in the target compound may confer distinct electronic and steric properties compared to the 3-bromo-4-fluoro phenoxy analogue . Bromine at the 5-position could enhance lipophilicity, while fluorine at the 2-position may influence ring planarity and intermolecular interactions. The absence of a phenoxy group (cf.

Biological Activity: 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide demonstrates antimicrobial properties, attributed to structural mimicry of benzylpenicillin’s lateral chain . The target compound’s halogenation pattern may similarly enhance bioactivity but requires empirical validation.

Safety Profiles: 2-(4-Aminophenyl)-N-cyclopropylacetamide exhibits acute oral toxicity (GHS Category 4) and skin irritation . The target compound’s bromo/fluoro substituents may exacerbate toxicity due to increased electrophilicity, though direct data are lacking.

Biological Activity

2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide is a chemical compound with notable biological activities that have been explored in various studies. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H14BrFNO
  • Molecular Weight : 285.15 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a cyclopropylacetamide moiety, which is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide. Its effectiveness against various bacterial strains has been documented, indicating potential as a therapeutic agent against infections.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiplasmodial Activity

The compound has shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. In vitro studies indicated that it could effectively reduce parasite viability at low concentrations.

Table 2: Antiplasmodial Activity

Concentration (µM)% Inhibition
125
370
10>90

The proposed mechanism involves the compound's interaction with specific enzymes and receptors within microbial cells. It is believed to disrupt cellular processes essential for microbial survival, such as protein synthesis or cell wall integrity.

Study 1: Efficacy Against MRSA

In a controlled study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant bactericidal activity, suggesting its potential as an alternative treatment for resistant bacterial infections.

Study 2: Plasmodium Inhibition

A separate investigation focused on its effects on Plasmodium falciparum. The compound was found to inhibit key metabolic pathways in the parasite, leading to reduced growth rates and viability.

Q & A

Q. What safety protocols are critical for handling 2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide?

  • Methodology :
  • Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis to avoid dermal exposure .
  • Store bulk material in flame-resistant cabinets with desiccants to prevent moisture-induced decomposition .

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